

2-(p-Nonylphenoxy)ethanol chemical properties and structure

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Compound of Interest

Compound Name: 2-(p-Nonylphenoxy)ethanol

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An In-depth Technical Guide to 2-(p-Nonylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **2-(p-Nonylphenoxy)ethanol**. It also touches upon its biological significance as a member of the nonylphenol ethoxylate family, which are noted for their endocrine-disrupting capabilities.

Chemical Identity and Structure

2-(p-Nonylphenoxy)ethanol is an organic compound classified as a nonionic surfactant.^[1] It consists of a hydrophobic para-nonylphenol group and a short, hydrophilic ethylene oxide chain. Its structure is fundamental to its surfactant properties, which make it useful as an emulsifier and detergent in various industrial applications.^{[2][3]}

Chemical Structure Visualization:

The two-dimensional structure of **2-(p-Nonylphenoxy)ethanol** is depicted below.

Chemical structure of **2-(p-Nonylphenoxy)ethanol**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(p-Nonylphenoxy)ethanol** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental conditions.

Property	Value
Molecular Formula	C ₁₇ H ₂₈ O ₂
Molecular Weight	264.4 g/mol
IUPAC Name	2-(4-nonylphenoxy)ethanol
CAS Number	104-35-8
Appearance	Colorless liquid or white solid with a mild odor
Solubility	Highly soluble in water and many organic solvents

[Sources:[\[1\]](#),[\[4\]](#),[\[5\]](#)]

Experimental Protocols

Accurate analysis of **2-(p-Nonylphenoxy)ethanol** is essential for both research and regulatory purposes. Below are detailed methodologies for its identification and quantification.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like **2-(p-Nonylphenoxy)ethanol**.

- Sample Preparation:
 - For aqueous samples, perform a liquid-liquid extraction (LLE) using a non-polar solvent such as hexane or dichloromethane.
 - For solid samples, use ultrasonic extraction with an appropriate solvent.[\[6\]](#)
 - Concentrate the extract under a gentle stream of nitrogen.

- Derivatize the sample if necessary to improve volatility and thermal stability, although direct analysis is often possible.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280°C.
 - Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure elution.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
- Data Analysis:
 - Identify **2-(p-Nonylphenoxy)ethanol** by its retention time and by matching its mass spectrum with a reference library (e.g., NIST).
 - Quantify using an internal or external standard calibration curve.

3.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the analysis of non-volatile and thermally labile compounds.^[7]

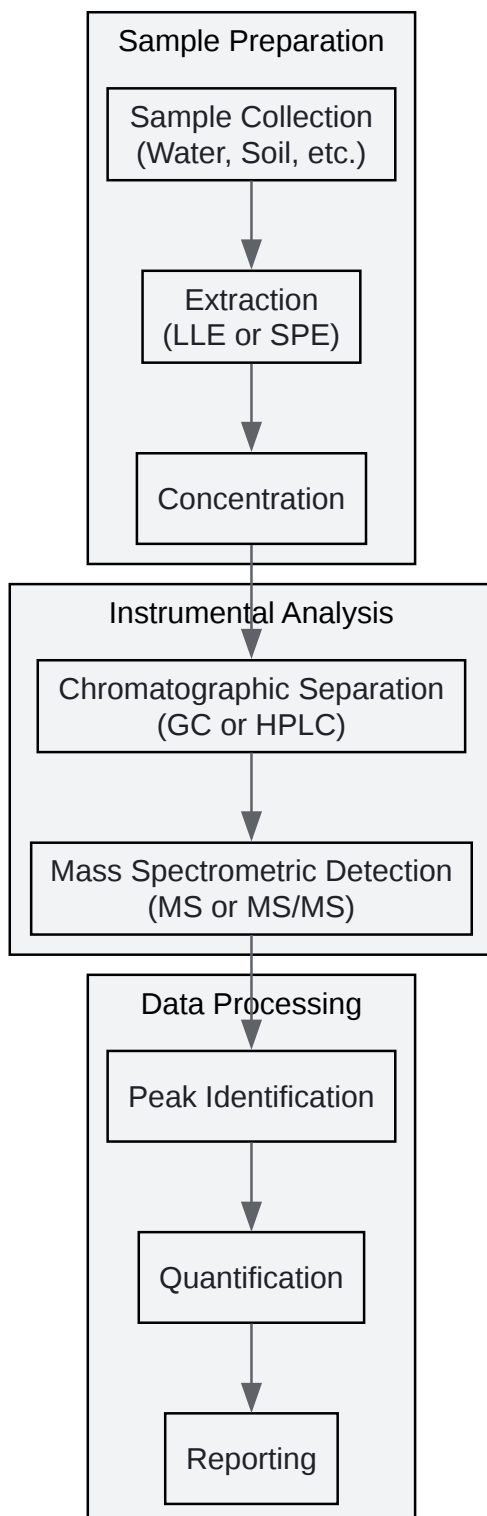
- Sample Preparation:
 - For aqueous samples, solid-phase extraction (SPE) using a C18 or HLB cartridge is recommended for cleanup and pre-concentration.^[6]
 - Elute the analyte from the SPE cartridge with a suitable solvent like methanol or acetonitrile.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- HPLC Conditions:

- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
- Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
- MS/MS Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for **2-(p-Nonylphenoxy)ethanol**.
- Data Analysis:
 - Identify the compound based on its retention time and the presence of the specific MRM transitions.
 - Quantify using an isotopically labeled internal standard for best accuracy.

Experimental Workflow Visualization:

The general workflow for the analysis of **2-(p-Nonylphenoxy)ethanol** in an environmental sample is outlined below.

General Analytical Workflow for 2-(p-Nonylphenoxy)ethanol



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Analytical workflow for **2-(p-Nonylphenoxy)ethanol**.

Biological Activity and Signaling Pathways

2-(p-Nonylphenoxy)ethanol belongs to the class of alkylphenol ethoxylates, which are known endocrine disruptors.[2] These compounds can mimic natural hormones, particularly estrogen, and thereby interfere with the endocrine system of various organisms, including wildlife and potentially humans.[2][8]

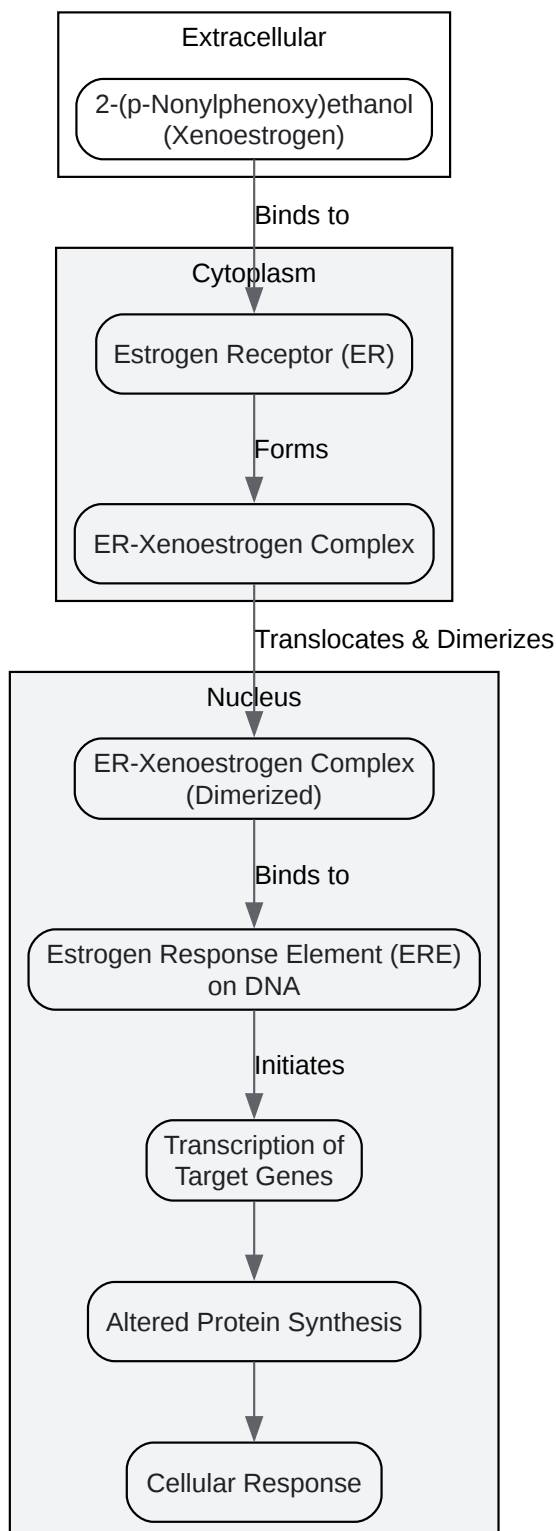
Mechanism of Endocrine Disruption:

The primary mechanism of action for nonylphenol and its ethoxylates is their ability to bind to estrogen receptors (ERs), such as ER α and ER β . [2][9] This binding can initiate a signaling cascade that is normally triggered by the natural hormone 17 β -estradiol, leading to the altered expression of estrogen-responsive genes. [9][10] This can result in a range of adverse health effects, including reproductive and developmental problems. [2] Some studies suggest that while some nonylphenol derivatives are weak estrogens, they can still bind to the estrogen receptor and act as antagonists. [11]

Signaling Pathway Visualization:

The diagram below illustrates the potential signaling pathway of **2-(p-Nonylphenoxy)ethanol** through its interaction with the estrogen receptor.

Potential Estrogenic Signaling Pathway of 2-(p-Nonylphenoxy)ethanol

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